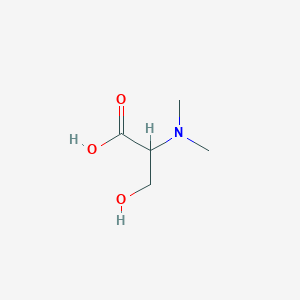

Acide 2-(diméthylamino)-3-hydroxypropanoïque

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Dimethylamino)-3-hydroxypropanoic acid is a chemical compound that is not widely documented in the literature. The closest related compound found is 2-(Dimethylamino)benzoic acid, which is a derivative of benzoic acid with a dimethylamino group attached to the second carbon of the benzene ring . It is more basic than pyridine due to the resonance stabilization from the NMe2 substituent .

Synthesis Analysis

The synthesis of compounds similar to 2-(Dimethylamino)-3-hydroxypropanoic acid, such as 3-(Dialkylamino)-2-hydroxypropyl 4-[(Alkoxy-carbonyl)amino]benzoates, has been reported. The final step of synthesis of quaternary ammonium salts was carried out by microwave-assisted synthesis .Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various cellular and molecular targets

Mode of Action

Based on its chemical structure, it may interact with its targets through electrostatic interactions, hydrogen bonding, or hydrophobic interactions . The resulting changes could include alterations in cellular processes, enzymatic activity, or signal transduction pathways.

Biochemical Pathways

Similar compounds have been implicated in various metabolic and signaling pathways

Pharmacokinetics

Similar compounds have been shown to have diverse pharmacokinetic properties, including various absorption rates, distribution patterns, metabolic pathways, and excretion routes . These properties can significantly impact the bioavailability of the compound.

Result of Action

Similar compounds have been shown to induce various cellular responses, including changes in gene expression, enzymatic activity, and cellular signaling

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(Dimethylamino)-3-hydroxypropanoic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability, its interaction with targets, and its overall efficacy .

Avantages Et Limitations Des Expériences En Laboratoire

One of the significant advantages of 2-(Dimethylamino)-3-hydroxypropanoic acid is its potential as a candidate for the development of new drugs. However, there are limitations to its use in lab experiments. 2-(Dimethylamino)-3-hydroxypropanoic acid is a relatively new compound, and its properties and potential applications are not fully understood. Additionally, 2-(Dimethylamino)-3-hydroxypropanoic acid is a complex molecule, making its synthesis and purification challenging.

Orientations Futures

There are several future directions for research on 2-(Dimethylamino)-3-hydroxypropanoic acid. One potential area of research is the development of new drugs for cancer treatment. 2-(Dimethylamino)-3-hydroxypropanoic acid has been found to exhibit antitumor and anticancer properties, making it a potential candidate for the development of new cancer drugs. Additionally, research can focus on understanding the mechanism of action of 2-(Dimethylamino)-3-hydroxypropanoic acid, which can provide insights into its potential applications in various fields. Finally, research can focus on the synthesis and purification of 2-(Dimethylamino)-3-hydroxypropanoic acid, which can lead to the development of more efficient methods for its production.

Conclusion:

In conclusion, 2-(Dimethylamino)-3-hydroxypropanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is synthesized using specific methods and has been studied extensively for its potential applications in the development of new drugs. 2-(Dimethylamino)-3-hydroxypropanoic acid has been found to exhibit antitumor and anticancer properties, making it a potential candidate for the development of new cancer drugs. Additionally, 2-(Dimethylamino)-3-hydroxypropanoic acid has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Further research is needed to fully understand the properties and potential applications of 2-(Dimethylamino)-3-hydroxypropanoic acid.

Méthodes De Synthèse

2-(Dimethylamino)-3-hydroxypropanoic acid is synthesized using a specific method that involves the reaction of serine with formaldehyde and dimethylamine. The reaction takes place in the presence of a catalyst, which facilitates the formation of 2-(Dimethylamino)-3-hydroxypropanoic acid. The resulting compound is then purified using various techniques, including chromatography, to obtain a pure form of 2-(Dimethylamino)-3-hydroxypropanoic acid.

Applications De Recherche Scientifique

Systèmes d'administration de médicaments et de gènes

La nature amphiphile des polymères dérivés de l'acide 2-(diméthylamino)-3-hydroxypropanoïque les rend appropriés pour la création de nanovecteurs dans les systèmes d'administration de médicaments et de gènes. Ces systèmes peuvent être conçus pour transporter simultanément des agents thérapeutiques comme les médicaments anticancéreux et les acides nucléiques, en tenant compte de leurs différentes propriétés physico-chimiques . Les copolymères amphiphile cationiques s'auto-assemblent en micelles dans les milieux aqueux, qui peuvent être chargées avec des médicaments et former des complexes avec l'ADN pour une administration ciblée .

Libération contrôlée des pesticides

En agriculture, les formulations à libération contrôlée (CRFs) sont essentielles pour une protection durable des plantes. Les polymères greffés avec de l'this compound peuvent être utilisés pour créer des microcapsules pour les pesticides, permettant une libération sensible au pH et à la température. Cette méthode améliore l'efficacité des pesticides comme le pyraclostrobine et réduit leur impact environnemental .

Nanomatériaux pour les applications biomédicales

La capacité du composé à former des polymères pouvant subir des réactions de « chimie clic » en fait un composant précieux dans la synthèse de nanomatériaux multifonctionnels. Ces matériaux ont des applications potentielles dans les domaines biomédicaux, comme la création de nanovecteurs biocompatibles et biodégradables pour des thérapies ciblées .

Amélioration de la photostabilité

La photostabilité de certains composés est cruciale, en particulier dans des applications comme les pesticides où l'exposition au soleil est inévitable. Les microcapsules réalisées avec des dérivés de l'this compound peuvent améliorer considérablement la photostabilité de substances comme le pyraclostrobine, prolongeant leur durée de vie fonctionnelle et réduisant la toxicité .

Réduction de la toxicité aiguë

En encapsulant les pesticides dans des microcapsules élaborées à partir de polymères d'this compound, la toxicité aiguë de ces substances peut être réduite. Ceci est particulièrement bénéfique pour réduire l'impact sur les organismes non ciblés, tels que la vie aquatique, tout en maintenant les effets pesticides souhaités dans le temps .

Systèmes sensibles aux stimuli

Les polymères dérivés de l'this compound peuvent être conçus pour répondre à des stimuli environnementaux, tels que des changements de pH ou de température. Cette propriété est exploitée dans la conception de systèmes sensibles aux stimuli pour des applications telles que la libération contrôlée de médicaments, où l'administration de l'agent thérapeutique est déclenchée avec précision par des conditions spécifiques .

Propriétés

IUPAC Name |

2-(dimethylamino)-3-hydroxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-6(2)4(3-7)5(8)9/h4,7H,3H2,1-2H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOZUUWRLMQQBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CO)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2812-34-2 |

Source

|

| Record name | NSC45509 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45509 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3',5'-Dimethoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B594588.png)

![Spiro[1-azabicyclo[2.2.1]heptane-3,4-[1,3]dioxolane] (9CI)](/img/no-structure.png)

![3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B594594.png)

![4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine](/img/structure/B594608.png)